![molecular formula C13H12FN3O5 B5696356 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 5728-05-2](/img/structure/B5696356.png)
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione, also known as FMN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMN is a pyrimidine derivative that has a unique chemical structure and exhibits various biochemical and physiological effects.
Mechanism of Action
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione exerts its biochemical and physiological effects by binding to specific proteins and enzymes in the body. It has been shown to bind to the active site of enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity. 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione also binds to riboflavin-binding proteins and is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects:
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione exhibits various biochemical and physiological effects, including the inhibition of DNA synthesis, cell proliferation, and protein synthesis. It has also been shown to induce apoptosis in cancer cells and modulate the immune response. 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential applications in treating various diseases, including cancer, autoimmune disorders, and infectious diseases.
Advantages and Limitations for Lab Experiments
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments, including its fluorescent properties, high stability, and low toxicity. It can be easily synthesized in the lab and purified to obtain a high yield and purity. However, 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione also has some limitations, including its high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione. One potential area of research is the development of new synthetic methods for 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione and its derivatives. Another area of research is the investigation of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione's potential applications in drug discovery and development. Additionally, there is a need for further studies to elucidate the mechanism of action of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione and its effects on cellular metabolism and signaling pathways. Finally, there is a need for more in-depth studies to determine the safety and efficacy of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione in preclinical and clinical trials.
Synthesis Methods
The synthesis of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxy-3-nitrobenzylidenemalononitrile. This intermediate is then reacted with 5-fluorouracil in the presence of sodium ethoxide to form 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione. The synthesis of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.
Scientific Research Applications
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein folding. 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been used as a precursor for the synthesis of other pyrimidine derivatives, which have potential applications in drug discovery and development.
properties
IUPAC Name |
5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O5/c1-15-12(18)9(14)7-16(13(15)19)6-8-3-4-11(22-2)10(5-8)17(20)21/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVCQYKPBBODTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357204 | |
Record name | ZINC00380797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666697 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione | |
CAS RN |
5728-05-2 | |
Record name | ZINC00380797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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